
1-(Butan-2-yl)-1H-indol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butan-2-yl)-1H-indol-4-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. The structure of this compound consists of an indole core with a butan-2-yl group attached to the nitrogen atom at position 1 and an amine group at position 4.
Méthodes De Préparation
The synthesis of 1-(Butan-2-yl)-1H-indol-4-amine can be achieved through various synthetic routes. One common method involves the alkylation of indole with butan-2-yl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. Another approach involves the reductive amination of 1-(Butan-2-yl)-1H-indole-4-carbaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-(Butan-2-yl)-1H-indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-4-carboxylic acids.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of 1-(Butan-2-yl)-1H-indoline-4-amine.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where electrophiles such as alkyl halides or acyl chlorides can react to form N-substituted derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various electrophiles under controlled temperature and pH conditions. Major products formed from these reactions include indole-4-carboxylic acids, indoline derivatives, N-substituted indoles, and Schiff bases.
Applications De Recherche Scientifique
1-(Butan-2-yl)-1H-indol-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(Butan-2-yl)-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and signal transduction. Additionally, it can inhibit certain enzymes involved in metabolic pathways, altering cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
1-(Butan-2-yl)-1H-indol-4-amine can be compared with other indole derivatives such as:
1-Methyl-1H-indol-4-amine: Similar structure but with a methyl group instead of a butan-2-yl group.
1-(Butan-2-yl)-1H-indole-3-carboxylic acid: Contains a carboxylic acid group at position 3 instead of an amine group at position 4.
1-(Butan-2-yl)-1H-indole-2,3-dione: Features a dione group at positions 2 and 3.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H16N2 |
|---|---|
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
1-butan-2-ylindol-4-amine |
InChI |
InChI=1S/C12H16N2/c1-3-9(2)14-8-7-10-11(13)5-4-6-12(10)14/h4-9H,3,13H2,1-2H3 |
Clé InChI |
BCGGLBIDKZIXOO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N1C=CC2=C(C=CC=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


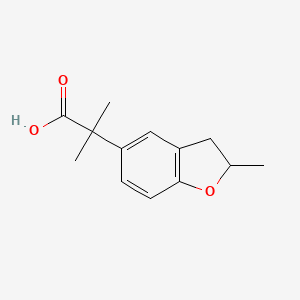
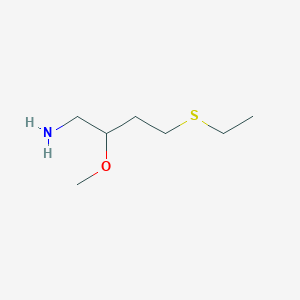
![4-(Oxolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13065017.png)
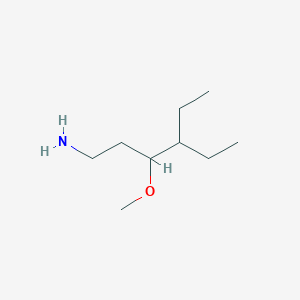
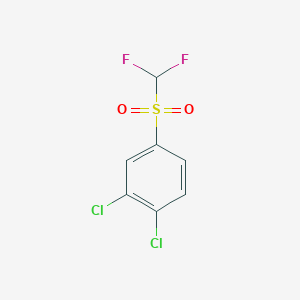



![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole](/img/structure/B13065059.png)
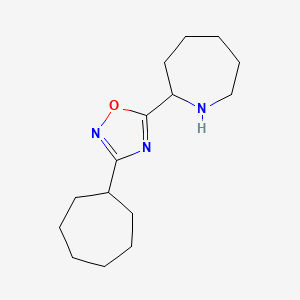
![4-Bromobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13065069.png)



